molecular formula C18H26N2O4 B14171328 2-(3-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid

2-(3-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid

Cat. No.: B14171328
M. Wt: 334.4 g/mol
InChI Key: QKHLXYXDVJTCFV-UHFFFAOYSA-N
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Description

2-(3-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine intermediate.

    Protection with Boc Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Acetylation: Finally, the acetic acid moiety is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring or the benzyl group.

    Hydrolysis: The Boc protecting group can be removed through acidic hydrolysis using hydrochloric acid or trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl chloride, various alkyl halides

    Hydrolysis: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted piperazine derivatives

    Hydrolysis: Deprotected piperazine derivatives

Scientific Research Applications

2-(3-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential interactions with biological targets, including neurotransmitter receptors and ion channels.

    Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects, such as antipsychotics and antihistamines.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The exact mechanism of action of 2-(3-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid is not fully understood. as a piperazine derivative, it is believed to interact with specific molecular targets, such as neurotransmitter receptors and ion channels. These interactions can lead to changes in the activity of these targets, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
  • 2-(3-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • Indole-3-acetic acid

Uniqueness

2-(3-Benzyl-4-(tert-butoxycarbonyl)piperazin-1-YL)acetic acid is unique due to its specific substitution pattern on the piperazine ring, which includes a benzyl group and a Boc protecting group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals with specific biological activities.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

2-[3-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-10-9-19(13-16(21)22)12-15(20)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,21,22)

InChI Key

QKHLXYXDVJTCFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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